2-Amino-6-cyclopropoxybenzonitrile
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Overview
Description
2-Amino-6-cyclopropoxybenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a nitrile group, and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-cyclopropoxybenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitrile groups to amines or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can yield primary amines.
Scientific Research Applications
2-Amino-6-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: This compound has a similar structure but contains a thiazole ring instead of a benzene ring.
2-Amino-4,6-diphenylnicotinonitrile: This compound has a similar nitrile group but features a different substitution pattern on the benzene ring.
Uniqueness
2-Amino-6-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-amino-6-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-8-9(12)2-1-3-10(8)13-7-4-5-7/h1-3,7H,4-5,12H2 |
InChI Key |
QPGHIQKISNENBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C#N)N |
Origin of Product |
United States |
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